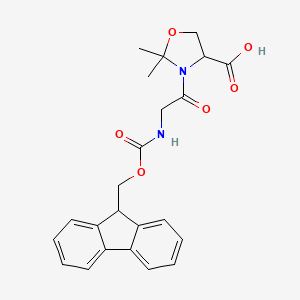

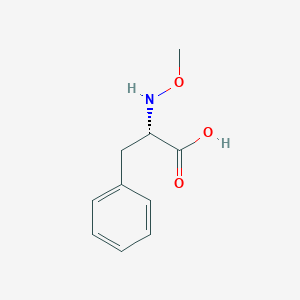

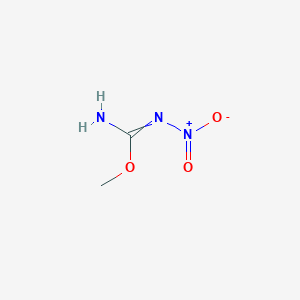

(4-(2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzamido)-2-oxopyridin-1(2H)-yl)methyl dihydrogen phosphate

概要

説明

VX-150 is a compound developed by Vertex Pharmaceuticals. It is an orally bioavailable pro-drug that rapidly converts into its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This compound has been primarily investigated for its potential to treat various pain conditions, including acute and chronic pain .

準備方法

Synthetic Routes and Reaction Conditions

VX-150 is synthesized as a pro-drug, which means it is converted into its active form within the body. The specific synthetic routes and reaction conditions for VX-150 involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion into the final product. The synthesis typically involves the use of organic solvents, catalysts, and specific reaction conditions to ensure the desired chemical transformations .

Industrial Production Methods

The industrial production of VX-150 follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in controlled environments to ensure the purity and consistency of the final product. The production process involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .

化学反応の分析

Types of Reactions

VX-150 undergoes various chemical reactions, including hydrolysis, which converts it into its active form. The compound is designed to be stable under physiological conditions but to rapidly convert into its active moiety once administered .

Common Reagents and Conditions

The synthesis of VX-150 involves the use of common organic reagents and solvents. Specific conditions, such as temperature and pH, are carefully controlled to ensure the desired chemical transformations. Catalysts may also be used to facilitate certain reactions .

Major Products Formed

The major product formed from the hydrolysis of VX-150 is its active moiety, which is a highly selective inhibitor of the sodium channel subtype NaV1.8. This active form is responsible for the compound’s pharmacological effects .

科学的研究の応用

VX-150 has been extensively studied for its potential to treat various pain conditions. It has shown promise in clinical trials for the treatment of acute pain following surgery, chronic pain conditions such as small fiber neuropathy, and other pain-related disorders . The compound’s ability to selectively inhibit the sodium channel subtype NaV1.8 makes it a valuable tool for understanding pain mechanisms and developing new pain therapies .

作用機序

VX-150 exerts its effects by selectively inhibiting the sodium channel subtype NaV1.8. This channel plays a crucial role in the transmission of pain signals in the peripheral nervous system. By blocking this channel, VX-150 reduces the transmission of pain signals, thereby providing analgesic effects . The compound’s selectivity for NaV1.8 over other sodium channel subtypes minimizes potential side effects and enhances its therapeutic potential .

類似化合物との比較

Similar Compounds

VX-548: Another compound developed by Vertex Pharmaceuticals, VX-548 is also a selective inhibitor of the sodium channel subtype NaV1.8.

PF-04531083: and : Developed by Pfizer, these compounds are also selective inhibitors of the sodium channel subtype NaV1.8.

Uniqueness of VX-150

VX-150 stands out due to its high selectivity for the sodium channel subtype NaV1.8 and its favorable pharmacokinetic profile. The compound’s ability to rapidly convert into its active form and provide effective pain relief with minimal side effects makes it a promising candidate for pain management .

特性

IUPAC Name |

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQNNKQTHOQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8179882.png)

![Methyl 3-[2-(methylamino)ethyl]benzoate HCl](/img/structure/B8179895.png)

![9H-fluoren-9-ylmethyl N-[1-(aminomethyl)cyclobutyl]carbamate](/img/structure/B8179944.png)

![(4S,5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,5-dioxo-5-[(triphenylmethyl)amino]pentyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid](/img/structure/B8179966.png)

![tetralithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-(3-oxobutanoylsulfanyl)ethylimino]propyl]butanimidate](/img/structure/B8179974.png)